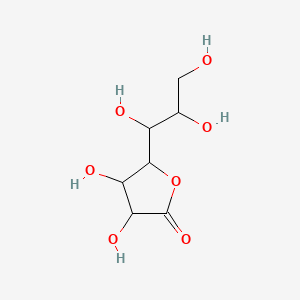

![molecular formula C19H28F3N7O3S B12303335 3,3,3-trifluoro-N-[4-[[3-(2-methylmorpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl]amino]cyclohexyl]propane-1-sulfonamide](/img/structure/B12303335.png)

3,3,3-trifluoro-N-[4-[[3-(2-methylmorpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl]amino]cyclohexyl]propane-1-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

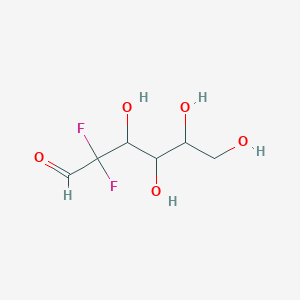

3,3,3-Trifluor-N-[4-[[3-(2-Methylmorpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl]amino]cyclohexyl]propan-1-sulfonamid ist eine komplexe organische Verbindung, die sich durch ihre Trifluormethylgruppe und Sulfonamidfunktionalität auszeichnet.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 3,3,3-Trifluor-N-[4-[[3-(2-Methylmorpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl]amino]cyclohexyl]propan-1-sulfonamid beinhaltet in der Regel mehrere Schritte, ausgehend von leicht zugänglichen Vorstufen. Die wichtigsten Schritte umfassen:

Bildung des Pyrazolo[3,4-d]pyrimidin-Kerns: Dies kann durch Cyclisierungsreaktionen unter Verwendung geeigneter Vorstufen erreicht werden.

Einführung der 2-Methylmorpholin-4-yl-Gruppe: Dieser Schritt beinhaltet oft nucleophile Substitutionsreaktionen.

Anlagerung der Trifluormethylgruppe: Dies kann unter kontrollierten Bedingungen unter Verwendung von Trifluormethylierungsreagenzien erfolgen.

Bildung der Sulfonamidbindung: Dies beinhaltet die Reaktion eines Amins mit einem Sulfonylchlorid.

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung würde wahrscheinlich eine Optimierung der oben genannten Synthesewege beinhalten, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dazu können die Verwendung von kontinuierlichen Durchflussreaktoren, fortschrittliche Reinigungsverfahren und strenge Qualitätskontrollmaßnahmen gehören.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere am Morpholinring.

Reduktion: Reduktionsreaktionen können den Pyrazolo[3,4-d]pyrimidin-Kern angreifen.

Substitution: Nucleophile und elektrophile Substitutionsreaktionen können an verschiedenen Positionen des Moleküls auftreten.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden häufig verwendet.

Substitution: Reagenzien wie Alkylhalogenide und Sulfonylchloride werden häufig eingesetzt.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann Oxidation zu Sulfoxiden oder Sulfonen führen, während Reduktion zu Aminen oder Alkoholen führen kann.

Wissenschaftliche Forschungsanwendungen

Chemie

In der Chemie wird diese Verbindung als Baustein für die Synthese komplexerer Moleküle verwendet. Ihre einzigartige Struktur ermöglicht die Erforschung neuer chemischer Reaktionen und Pfade.

Biologie

In der biologischen Forschung wird die Verbindung auf ihr Potenzial als biochemische Sonde untersucht. Ihre Fähigkeit, mit spezifischen Proteinen und Enzymen zu interagieren, macht sie wertvoll für das Verständnis biologischer Prozesse.

Medizin

In der medizinischen Chemie wird die Verbindung auf ihre potenziellen therapeutischen Eigenschaften untersucht. Sie kann als Leitstruktur für die Entwicklung neuer Medikamente dienen, die verschiedene Krankheiten bekämpfen.

Industrie

Im Industriesektor wird die Verbindung bei der Entwicklung fortschrittlicher Materialien verwendet. Ihre einzigartigen Eigenschaften machen sie für Anwendungen in der Elektronik, Beschichtung und Polymeren geeignet.

Wirkmechanismus

Der Wirkmechanismus von 3,3,3-Trifluor-N-[4-[[3-(2-Methylmorpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl]amino]cyclohexyl]propan-1-sulfonamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Diese Zielstrukturen können Enzyme, Rezeptoren oder andere Proteine umfassen. Die Verbindung kann die Aktivität dieser Zielstrukturen modulieren, was zu verschiedenen biologischen Wirkungen führt. Die genauen beteiligten Pfade hängen von der jeweiligen Anwendung und dem Kontext ab.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, the compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it valuable for understanding biological processes.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting various diseases.

Industry

In the industrial sector, the compound is used in the development of advanced materials. Its unique properties make it suitable for applications in electronics, coatings, and polymers.

Wirkmechanismus

The mechanism of action of 3,3,3-trifluoro-N-[4-[[3-(2-methylmorpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl]amino]cyclohexyl]propane-1-sulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

3,3,3-Trifluor-2-(trifluormethyl)propionsäure: Diese Verbindung teilt die Trifluormethylgruppe, unterscheidet sich aber in ihrer Gesamtstruktur und Funktionalität.

3,3,3-Trifluorpropen: Eine weitere Verbindung mit einer Trifluormethylgruppe, jedoch mit unterschiedlicher Reaktivität und Anwendung.

3,3,3-Trifluor-1,2-epoxypropan: Diese Verbindung hat eine ähnliche Trifluormethylgruppe, weist aber eine Epoxidfunktionalität auf.

Einzigartigkeit

Was 3,3,3-Trifluor-N-[4-[[3-(2-Methylmorpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl]amino]cyclohexyl]propan-1-sulfonamid auszeichnet, ist seine Kombination aus funktionellen Gruppen und struktureller Komplexität.

Eigenschaften

Molekularformel |

C19H28F3N7O3S |

|---|---|

Molekulargewicht |

491.5 g/mol |

IUPAC-Name |

3,3,3-trifluoro-N-[4-[[3-(2-methylmorpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl]amino]cyclohexyl]propane-1-sulfonamide |

InChI |

InChI=1S/C19H28F3N7O3S/c1-12-11-29(7-8-32-12)17-15-10-23-18(25-16(15)26-27-17)24-13-2-4-14(5-3-13)28-33(30,31)9-6-19(20,21)22/h10,12-14,28H,2-9,11H2,1H3,(H2,23,24,25,26,27) |

InChI-Schlüssel |

RQWCISVRFNZHMJ-UHFFFAOYSA-N |

Kanonische SMILES |

CC1CN(CCO1)C2=NNC3=NC(=NC=C32)NC4CCC(CC4)NS(=O)(=O)CCC(F)(F)F |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[14-Hydroxy-15-[5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-6-[4-hydroxy-3-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-7,7,12,16-tetramethyl-9-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]oxy]oxane-3,4,5-triol](/img/structure/B12303277.png)

![1-[(4-Fluoro-3-methyl-5-oxopyrrolidin-2-yl)methoxy]-7-methoxyisoquinoline-6-carboxamide](/img/structure/B12303301.png)

![4-[(S)-2-[(S)-2-(Boc-amino)-3-methylbutanamido]propanamido]benzyl (4-Nitrophenyl) Carbonate](/img/structure/B12303308.png)

![(2S,2'S)-(-)-[N,N'-Bis(2-pyridylmethyl]-2,2'-bipyrrolidine](/img/structure/B12303316.png)

![rac-(5aR,9aR)-2-methyl-1H,4H,5H,5aH,6H,7H,8H,9H,9aH-imidazo[4,5-f]quinoline, cis](/img/structure/B12303330.png)

![2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[2-(trifluoromethyl)phenyl]pentanoic acid](/img/structure/B12303338.png)